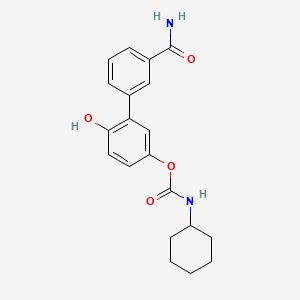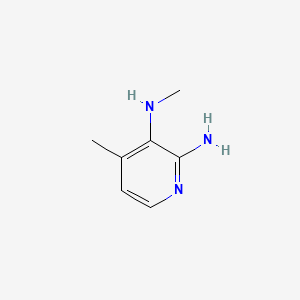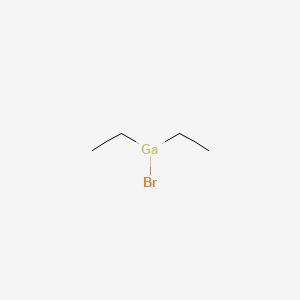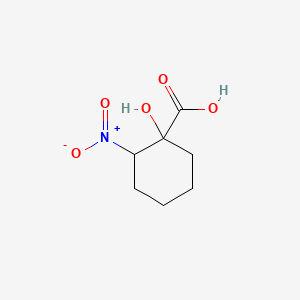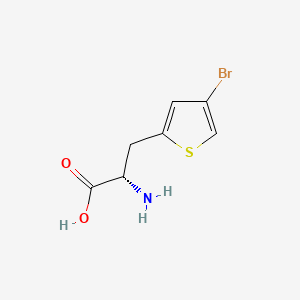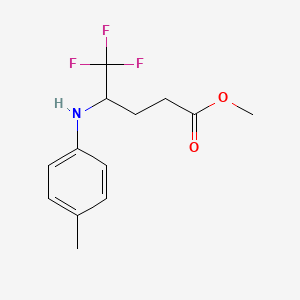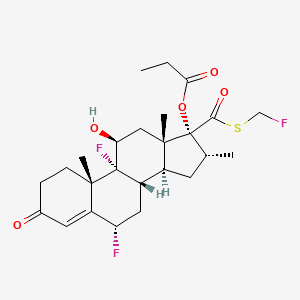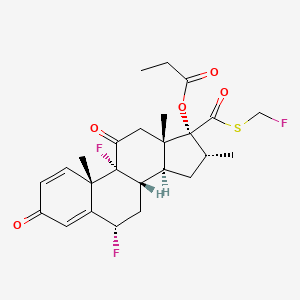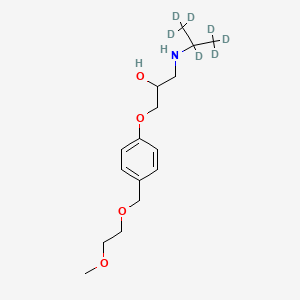
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is a deuterated analogue of O-Desisopropyl-O-methyl Bisoprolol Hemifumarate. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C16H20D7NO4•1/2C4H4O4, and it has a molecular weight of 362.47 .
Preparation Methods
The synthesis of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate involves several steps. The starting material is typically Bisoprolol, which undergoes a series of chemical reactions to introduce deuterium atoms and form the desired compound. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium iodide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics: Used as a biochemical tool to study protein interactions and functions.
Metabolic Research: Utilized in stable isotope labeling to study metabolic pathways in vivo.
Environmental Studies: Employed in the analysis of environmental samples to trace chemical pollutants.
Clinical Diagnostics: Used in the development of diagnostic assays for various diseases
Mechanism of Action
The mechanism of action of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
O-Desisopropyl-O-methyl Bisoprolol Hemifumarate: The non-deuterated analogue.
Bisoprolol: The parent compound used in the synthesis of the deuterated analogue.
Bisoprolol EP Impurity Q-d7 Hemifumarate: Another deuterated impurity of Bisoprolol
These compounds share similar chemical structures but differ in their isotopic composition and specific applications.
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethoxymethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3/i1D3,2D3,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWDDLNGKAKJOA-GYDXGMDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
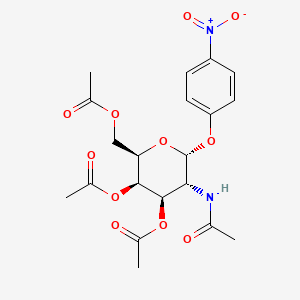
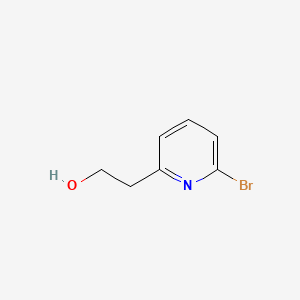
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)

